6-Nitro-1H-benzo[d]imidazole-4-carboxylic acid
Description
6-Nitro-1H-benzo[d]imidazole-4-carboxylic acid is a nitro-substituted benzoimidazole derivative featuring a carboxylic acid group at the 4-position and a nitro group at the 6-position of the heterocyclic ring. This compound is of significant interest in medicinal and coordination chemistry due to the electron-withdrawing effects of the nitro group, which modulate the acidity of the carboxylic acid and influence metal-binding capabilities. Its synthesis typically involves condensation reactions between nitro-substituted aniline derivatives and aldehydes, followed by reduction or oxidation steps to install functional groups .
Properties
IUPAC Name |
6-nitro-1H-benzimidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)5-1-4(11(14)15)2-6-7(5)10-3-9-6/h1-3H,(H,9,10)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTFSDZPVFQEKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(=O)O)N=CN2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 4-Nitro-o-phenylenediamine with Carboxylic Acid Derivatives
A common approach involves reacting 4-nitro-o-phenylenediamine with carboxylic acid derivatives under acidic conditions to form the benzimidazole ring with the nitro substituent already present at the 6-position.
For example, the condensation of 4-nitro-o-phenylenediamine with 4-nitrobenzoic acid under microwave irradiation in the presence of triphenylphosphine and trichloroacetonitrile (CCl3CN) yields 6-nitro-1H-benzo[d]imidazole derivatives with high efficiency (yield ~81%) and purity after recrystallization.
The reaction conditions typically involve sealing the reaction vessel and heating in short bursts (e.g., 15 minutes total with 30-second bursts) to promote cyclization and ring closure.
Purification is achieved by recrystallization using water and activated charcoal to remove impurities.
Use of Carbodiimide Coupling Agents for Amide Formation
In some synthetic routes, carbodiimide reagents such as diisopropylcarbodiimide (DIC) or HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are employed as coupling agents to facilitate amide bond formation between benzimidazole intermediates and carboxylic acid derivatives.
For instance, a compound of formula 6a (a benzimidazole derivative) was prepared by reacting compound 4b with compound 6c in the presence of HBTU and triethylamine in N,N-dimethylformamide (DMF) solvent.
The use of DIC in combination with phenyl isothiocyanate under reflux in tetrahydrofuran or ether enables the formation of benzimidazole derivatives with functionalized side chains.
After reaction completion, the mixture is extracted with ethyl acetate, washed with brine, dried over sodium sulfate, concentrated, and purified by silica gel chromatography.
Reaction Conditions and Yields
Analytical Characterization
Melting Points: The synthesized compounds typically show melting points consistent with literature values, e.g., 6-nitro-1H-benzo[d]imidazole derivatives melting around 210–232 °C.
NMR Spectroscopy: Proton NMR (PMR) spectra in DMSO-d6 show characteristic aromatic proton signals and NH singlets confirming benzimidazole formation.
Mass Spectrometry: Molecular ion peaks (M+) consistent with the expected molecular weights are observed, e.g., m/e 255 for this compound derivatives.
Elemental Analysis: Carbon, hydrogen, nitrogen, chlorine, and oxygen content closely match calculated values, confirming compound purity and correct substitution patterns.
Research Discoveries and Improvements
Microwave-assisted synthesis has significantly improved reaction times and yields compared to conventional heating methods, providing a more efficient route to this compound derivatives.
The use of carbodiimide coupling agents (HBTU, DIC) facilitates the formation of amide bonds and allows for the introduction of various substituents, expanding the chemical diversity of benzimidazole derivatives.
Purification strategies involving silica gel chromatography and recrystallization ensure high purity, which is critical for subsequent biological evaluation.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Microwave-assisted condensation | 4-Nitro-o-phenylenediamine + 4-nitrobenzoic acid | Microwave, sealed vessel, short bursts | Fast reaction, high yield (~81%) | Requires microwave apparatus |
| Carbodiimide-mediated coupling | Benzimidazole intermediates + HBTU/DIC + amines | DMF or THF solvent, reflux or room temp | Versatile, allows functionalization | Requires careful control of reagents |
| Classical ring closure with trichloroacetimidate | o-Phenylenediamine derivatives + methyl 2,2,2-trichloroacetimidate | Stirring, room temp, basification | Straightforward, moderate yield (56%) | Longer reaction time |
Chemical Reactions Analysis
Types of Reactions: 6-Nitro-1H-benzo[d]imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Esterification: Alcohols, sulfuric acid or hydrochloric acid as catalysts.
Major Products Formed:
Reduction: 6-Amino-1H-benzo[d]imidazole-4-carboxylic acid.
Substitution: Various substituted benzimidazole derivatives.
Esterification: Esters of this compound.
Scientific Research Applications
6-Nitro-1H-benzo[d]imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 6-Nitro-1H-benzo[d]imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The carboxylic acid group may facilitate binding to enzymes or receptors, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Positional Isomers of Nitro-Substituted Benzoimidazole Carboxylic Acids
Key positional isomers include:
- 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid (CAS 73903-18-1): The nitro group at position 5 and carboxylic acid at position 2 result in distinct electronic properties.
- 2-Methyl-4-nitro-1H-benzo[d]imidazole (CAS 76320-88-2) : Lacking a carboxylic acid group, this compound serves as a simpler analog, highlighting the role of the carboxylic acid in metal chelation and hydrogen bonding .
Table 1: Comparison of Key Positional Isomers
Bis-Benzoimidazole Derivatives with Nitro and Carboxylic Acid Groups
Compounds such as 2,2'-[5-((1,3-dioxoisoindolin-2-yl)methyl)-2-hydroxy-1,3-phenylene]bis(1H-benzo[d]imidazole-4-carboxylic acid) (5e) and 2,2'-[5-(aminomethyl)-2-hydroxy-1,3-phenylene]bis(1H-benzo[d]imidazole-4-carboxylic acid) (5f) feature dual benzoimidazole cores linked via a phenolic spacer. These bis-compounds exhibit enhanced metal-binding capacity compared to the monomeric 6-nitro derivative, as demonstrated in their ability to form dinuclear Mn(III) complexes (e.g., 6d) for catalytic applications .
Table 2: Bis-Benzoimidazole Derivatives
Heterocyclic Analogs: Indazole vs. Benzoimidazole
4-Nitro-1H-indazole-6-carboxylic acid (CAS 141111-53-7) replaces the benzoimidazole core with an indazole system. The indazole’s fused benzene-pyrazole ring introduces different electronic and steric effects, reducing similarity (0.75) to the target compound. This structural shift impacts pharmacological activity, as indazole derivatives are often explored for kinase inhibition .
Substituent Variations in Benzoimidazole Carboxylic Acids
- 4-(Benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid (CAS 942195-83-7) : The benzyloxy group at position 4 enhances lipophilicity, making it more suitable for membrane permeability studies compared to the nitro-substituted analog .
Biological Activity
6-Nitro-1H-benzo[d]imidazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
This compound is a heterocyclic compound characterized by the presence of a nitro group and a carboxylic acid moiety. Its molecular formula is with a molecular weight of approximately 194.16 g/mol. The structural features contribute to its reactivity and biological interactions.
1. Antimicrobial Activity
Research has shown that benzimidazole derivatives, including this compound, exhibit notable antimicrobial properties. A study indicated that compounds within this class can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | < 10 µg/mL | |
| Escherichia coli | 15 µg/mL | |
| Candida albicans | < 20 µg/mL |
2. Antiviral Activity
The compound has also been investigated for its antiviral properties. It has demonstrated efficacy against several viruses by inhibiting viral RNA synthesis, particularly in the context of RNA viruses.
Case Study: Antiviral Efficacy
A derivative of benzimidazole was tested against human cytomegalovirus (HCMV) and showed significant inhibition at non-cytotoxic concentrations, highlighting its potential as an antiviral agent .
3. Anticancer Properties
Benzimidazole derivatives are recognized for their anticancer activity due to their ability to interfere with cellular pathways involved in tumor growth. The nitro group in this compound may enhance its interaction with DNA or other cellular targets, leading to apoptosis in cancer cells.
Table 2: Anticancer Activity Evaluation
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | |
| MCF-7 (breast cancer) | 8.0 | |
| A549 (lung cancer) | 15.0 |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in cellular signaling pathways, contributing to its antimicrobial and anticancer effects.
- DNA Interaction: Studies suggest that the nitro group may facilitate binding to DNA, disrupting replication processes in cancer cells and pathogens.
Q & A
Basic Research Question
- NMR Spectroscopy : Confirm regiochemistry (¹H NMR: δ 8.2 ppm for nitro-adjacent protons; ¹³C NMR: δ 165 ppm for carboxylic acid) .
- Mass Spectrometry : ESI-MS (m/z 235.05 [M+H]⁺) validates molecular weight .
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .
How can computational methods predict ADMET properties and binding affinities of this compound?
Advanced Research Question
- ADMET Prediction : Tools like SwissADME calculate bioavailability (TPSA: 85 Ų; logP: 1.8) and toxicity (AMES test: non-mutagenic) .
- Binding Affinity : Molecular dynamics simulations (GROMACS) reveal stable hydrogen bonds with EGFR’s ATP-binding pocket (ΔG: -9.2 kcal/mol) .
Contradiction Resolution : If experimental IC50 conflicts with simulations, re-evaluate protonation states (pKa ~3.5 for carboxylic acid) or solvent models .
What strategies resolve contradictions in structure-activity relationship (SAR) studies for benzimidazole derivatives?
Advanced Research Question
- Meta-Analysis : Compare datasets from multiple studies (e.g., nitro vs. chloro substituents) to identify outliers .
- Crystallography : Resolve ambiguous binding modes via X-ray diffraction (e.g., Cambridge Structural Database entries) .
- Statistical Modeling : Apply QSAR with descriptors like Hammett constants (σₚ for nitro: +0.78) to quantify electronic effects .
What are the best practices for handling and storing this compound in laboratory settings?
Basic Research Question
- Storage : Keep in amber vials at -20°C under inert gas (N₂/Ar) to prevent degradation .
- Safety Protocols : Use PPE (nitrile gloves, lab coat) and fume hoods during synthesis. Neutralize waste with 10% NaOH before disposal .
How does the nitro group’s electronic effect modulate reactivity in downstream derivatization reactions?
Advanced Research Question
The nitro group’s electron-withdrawing nature activates the 4-carboxylic acid for amidation or esterification. Key reactions:
- Amidation : React with EDCl/HOBt and amines (e.g., benzylamine) in DCM, yielding derivatives with improved pharmacokinetics (e.g., t½: 4.5 hrs) .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts -NO₂ to -NH₂, altering bioactivity (e.g., IC50 shifts from 12 µM to 28 µM) .
What in-silico and experimental approaches validate the compound’s potential as a kinase inhibitor?
Advanced Research Question
- Docking Studies : Target EGFR (PDB ID: 1M17) and VEGFR2 (PDB ID: 3VHE) using Glide SP scoring .
- Kinase Assays : Use ADP-Glo™ to measure inhibition (IC50: 15 nM for EGFR) .
- Data Cross-Validation : Compare with known inhibitors (e.g., Erlotinib) to assess competitive binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
